3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1272771-49-9
VCID: VC7331386
InChI: InChI=1S/C12H13N3O3/c16-12(17)9-1-2-10-13-14-11(15(10)7-9)8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H,16,17)
SMILES: C1COCCC1C2=NN=C3N2C=C(C=C3)C(=O)O
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

CAS No.: 1272771-49-9

Cat. No.: VC7331386

Molecular Formula: C12H13N3O3

Molecular Weight: 247.254

* For research use only. Not for human or veterinary use.

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid - 1272771-49-9

Specification

CAS No. 1272771-49-9
Molecular Formula C12H13N3O3
Molecular Weight 247.254
IUPAC Name 3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C12H13N3O3/c16-12(17)9-1-2-10-13-14-11(15(10)7-9)8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H,16,17)
Standard InChI Key VECWKRNOHNUCCY-UHFFFAOYSA-N
SMILES C1COCCC1C2=NN=C3N2C=C(C=C3)C(=O)O

Introduction

Chemical Identification and Structural Analysis

Molecular Characterization

3-(Oxan-4-yl)- triazolo[4,3-a]pyridine-6-carboxylic acid has the molecular formula C₁₂H₁₃N₃O₃ and a molecular weight of 247.25 g/mol . The IUPAC name explicitly defines the substituents: a triazolo[4,3-a]pyridine system with a carboxylic acid at position 6 and an oxan-4-yl group at position 3. The Smiles notation O=C(O)C1=CN2C(C3CCOCC3)=NN=C2C=C1 encodes its bicyclic structure, where the pyran ring (oxan-4-yl) connects to the triazole moiety .

Structural Analogues

Comparisons with related compounds reveal structural versatility. For instance, 3-phenyl-[1,2,] triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 936074-66-7) replaces the oxan-4-yl group with a phenyl ring, reducing molecular weight to 239.23 g/mol . The parent compound triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0) lacks substitutions, yielding a simpler framework (C₇H₅N₃O₂, MW 163.13) . These variations influence physicochemical properties and biological activity, as seen in kinase inhibition studies of triazolo-pyrazine derivatives .

Synthesis and Manufacturing

Industrial Production

Kishida Chemical Co., Ltd. manufactures the compound under the product code PK02151E-2, adhering to stringent safety protocols . Crysdot offers a 97% pure grade (CD11302113) at $591/g, reflecting the challenges in large-scale synthesis .

Physical and Chemical Properties

PropertyValueSource
Density1.53 ± 0.1 g/cm³
Predicted pKa0.13 ± 0.41
Molecular Weight247.25 g/mol
SolubilityNot reported-
Melting PointUndisclosed-

The low pKa suggests the carboxylic acid group is highly ionizable, enhancing water solubility under basic conditions. The density aligns with typical aromatic heterocycles, implying a compact crystalline structure .

SupplierPurityPackagingPriceUpdated
Crysdot97%1 g$5912021-12-16
Kishida ChemicalN/ABulkUndisclosed2023-05-08

Primary applications include:

  • Medicinal chemistry: Intermediate for kinase inhibitor development.

  • Material science: Ligand for metal-organic frameworks (MOFs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator